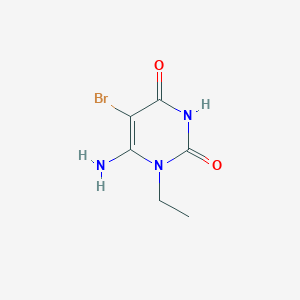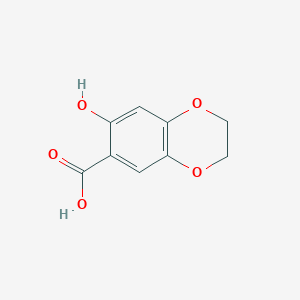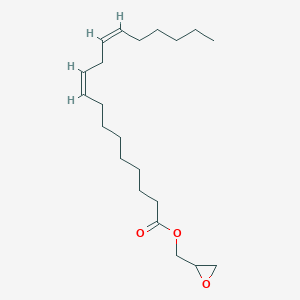
グリシジルリノレアート
概要
説明
リノール酸グリシジルエステルは、グリシジル基を含むリノール酸のエステル化形です。 この化合物は、いくつかのベビーフードを含むさまざまな加工油や食品に含まれているため、注目されています。 . この化合物は生体内でグリシドールに加水分解され、グリシドールはラットにおいて発がん性が認められています。 .
2. 製法
合成ルートと反応条件: リノール酸グリシジルエステルは、リノール酸とグリシドールをエステル化することによって合成できます。 この反応は通常、触媒を使用し、エステル結合の形成を確実にするために、制御された温度と圧力の条件下で行われます。 .
工業的製法: 工業的な設定では、リノール酸グリシジルエステルを含むグリシジルエステルの製造は、しばしば油の精製の脱臭段階で行われます。 このプロセスでは、油を200°C以上の温度に加熱し、脂肪や油を分解する一連の反応によってグリシジルエステルが生成されます。 .
3. 化学反応解析
反応の種類: リノール酸グリシジルエステルは、以下を含むさまざまな化学反応を起こします。
加水分解: エステル結合は、消化管内のリパーゼによって加水分解され、グリシドールとリノール酸が放出されます。.
一般的な試薬と条件:
加水分解: リパーゼまたは酸性/塩基性条件によって触媒されます。
酸化: 通常、空気と光にさらされた環境条件下で発生します。
置換: アミンやチオールなどの求核剤を穏やかな条件下で必要とします。
主な生成物:
加水分解: グリシドールとリノール酸。
酸化: 過酸化物とその他の酸化分解生成物。
置換: 使用された求核剤に応じて、さまざまな置換グリシジル誘導体。
科学的研究の応用
リノール酸グリシジルエステルは、科学研究でいくつかの応用があります。
作用機序
リノール酸グリシジルエステルの主な作用機序は、消化管におけるグリシドールへの加水分解です。 グリシドールはエポキシドであり、生体分子中の求核部位と反応して、潜在的な毒性効果を引き起こす可能性があります。 分子標的は、グリシドールが付加体を形成し、変異原性および発がん性につながる可能性のあるDNAおよびタンパク質を含みます。 .
6. 類似化合物の比較
リノール酸グリシジルエステルは、パルミチン酸グリシジルエステルなどの他の脂肪酸のグリシジルエステルに似ています。
- パルミチン酸グリシジルエステル
- ステアリン酸グリシジルエステル
- オレイン酸グリシジルエステル
- リノレン酸グリシジルエステル
独自性: リノール酸グリシジルエステルは、2つの二重結合を持つ必須脂肪酸であるリノール酸という特定の脂肪酸成分のために独特です。 この構造的特徴は、他のグリシジルエステルと比較して、化学反応性と生物学的効果に影響を与えます。 .
生化学分析
Biochemical Properties
Glycidyl Linoleate is involved in various biochemical reactions. It is believed to be hydrolyzed by lipases to the parent glycidol in the gastrointestinal tract . Glycidol is an epoxide with a Group 2A designation by IARC—probably carcinogenic to humans .
Cellular Effects
The effects of Glycidyl Linoleate on cells are complex and multifaceted. For instance, linoleate, a member of the n-6 family, has been shown to significantly suppress the production of the proinflammatory cytokine interleukin-8 (IL8) in hepatocytes
Molecular Mechanism
The molecular mechanism of Glycidyl Linoleate involves its conversion to glycidol. Glycidol is a genotoxic carcinogen, and it is believed that the majority of glycidol is bound to a variety of fatty acids, such as glycidyl esters . When ingested as part of the diet, under the action of lipases, Glycidyl Linoleate is believed to release glycidol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycidyl Linoleate can change over time. For instance, it has been observed that the formation of glycidyl fatty acid esters and 3-monochloro-1,2-propanediol fatty acid esters may be affected by food ingredients, cooking device, and heating time, as well as heating temperature .
Metabolic Pathways
Glycidyl Linoleate is involved in the metabolic pathway of glycidol formation. Glycidol is formed during the deodorization process at high temperatures in the refining process of edible oil
準備方法
Synthetic Routes and Reaction Conditions: Linoleic acid glycidyl ester can be synthesized through the esterification of linoleic acid with glycidol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of glycidyl esters, including linoleic acid glycidyl ester, often occurs during the deodorization step of oil refining. This process involves heating oils at temperatures above 200°C, which leads to the formation of glycidyl esters through a series of reactions that break down fats and oils .
化学反応の分析
Types of Reactions: Linoleic acid glycidyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed by lipases in the gastrointestinal tract, releasing glycidol and linoleic acid.
Substitution: The glycidyl group can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by lipases or acidic/basic conditions.
Oxidation: Typically occurs under ambient conditions with exposure to air and light.
Substitution: Requires nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Glycidol and linoleic acid.
Oxidation: Peroxides and other oxidative degradation products.
Substitution: Various substituted glycidyl derivatives depending on the nucleophile used.
類似化合物との比較
Linoleic acid glycidyl ester is similar to other glycidyl esters of fatty acids, such as:
- Palmitic acid glycidyl ester
- Stearic acid glycidyl ester
- Oleic acid glycidyl ester
- Linolenic acid glycidyl ester
Uniqueness: Linoleic acid glycidyl ester is unique due to its specific fatty acid component, linoleic acid, which is an essential fatty acid with two double bonds. This structural feature influences its chemical reactivity and biological effects compared to other glycidyl esters .
特性
IUPAC Name |
oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGTZDQTPQYKEN-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635228 | |
| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24305-63-3 | |
| Record name | Glycidyl linoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


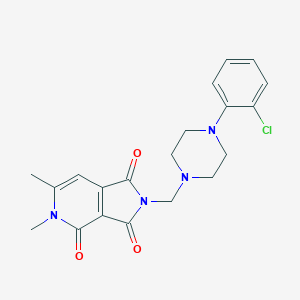
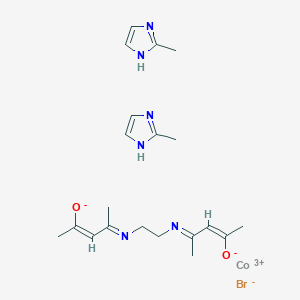

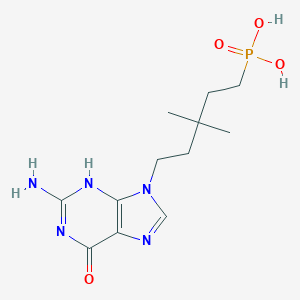
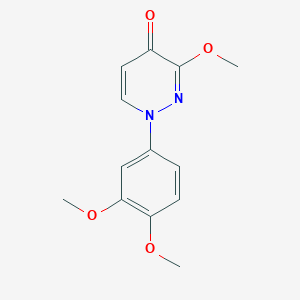
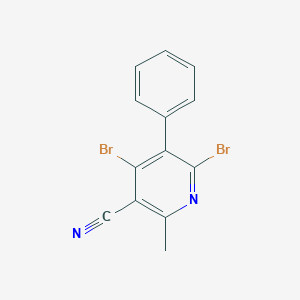
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)

![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)
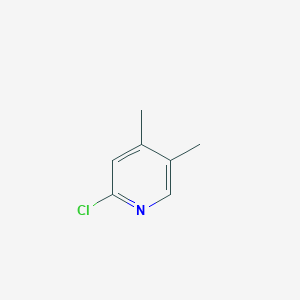
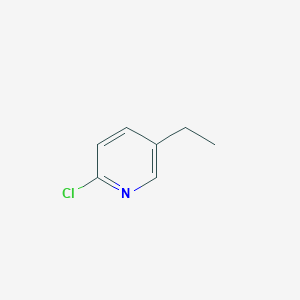
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
